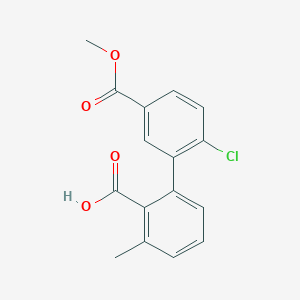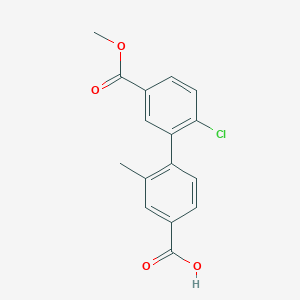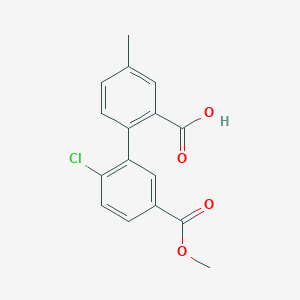
3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid (also known as CMBA) is an organic compound used widely in scientific research and laboratory experiments. It is a functional group derived from benzoic acid and is used as an intermediate in the synthesis of various compounds. CMBA is a versatile compound with numerous applications in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds. It is also used as a reagent in biochemical and physiological studies.
科学的研究の応用
CMBA is a versatile compound with numerous applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceutical drugs, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies to study the mechanism of action of various compounds. CMBA has been used in the synthesis of a variety of compounds, such as cephalosporin antibiotics, antifungal agents, and anti-inflammatory drugs.
作用機序
CMBA is a functional group derived from benzoic acid and is used as an intermediate in the synthesis of various compounds. The mechanism of action of CMBA is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition of enzyme activity leads to the inhibition of certain biochemical and physiological processes, such as inflammation and pain.
Biochemical and Physiological Effects
CMBA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, leading to the inhibition of certain biochemical and physiological processes, such as inflammation and pain. In physiological studies, CMBA has been shown to reduce the production of inflammatory mediators and modulate the immune response.
実験室実験の利点と制限
CMBA has a number of advantages for laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of compounds, including pharmaceutical drugs, agrochemicals, and other organic compounds. It is also a relatively stable compound and is readily available from chemical suppliers. However, CMBA is also associated with certain limitations. It is a toxic compound and should be handled with care. In addition, it is not suitable for use in clinical trials due to its potential toxicity.
将来の方向性
CMBA has a wide range of potential applications in scientific research and laboratory experiments. In the future, it could be used in the synthesis of new pharmaceutical drugs, agrochemicals, and other organic compounds. It could also be used to study the mechanism of action of various compounds and to develop new therapeutic agents. Additionally, CMBA could be used in the development of new analytical techniques and methods for the detection and quantification of various compounds. Finally, CMBA could be used in the development of new delivery systems for therapeutic agents.
合成法
CMBA can be synthesized in a two-step process using benzoic acid and 2-chloro-5-methoxycarbonylphenylchloride. The first step involves the reaction of benzoic acid and 2-chloro-5-methoxycarbonylphenylchloride in the presence of anhydrous pyridine to form the intermediate product, 2-chloro-5-methoxycarbonylbenzoic acid. The second step involves the reaction of the intermediate product with 2-methylbenzene in the presence of anhydrous pyridine to form CMBA. This method of synthesis yields a 95% pure product.
特性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-11(4-3-5-12(9)15(18)19)13-8-10(16(20)21-2)6-7-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNMDNYSMGIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691966 |
Source


|
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261939-58-5 |
Source


|
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6410596.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)


![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)





